1-(2-Fluoroethyl)-1H-indol-5-ylamine

Overview

Description

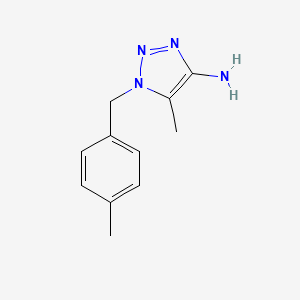

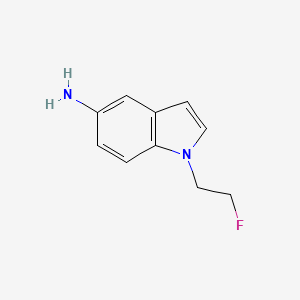

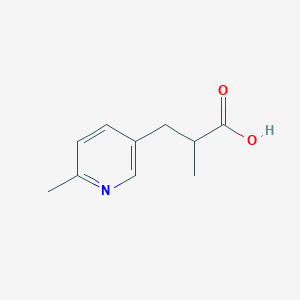

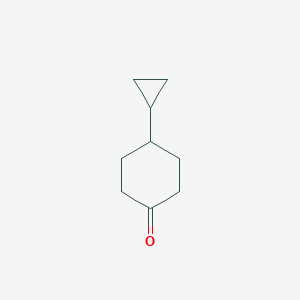

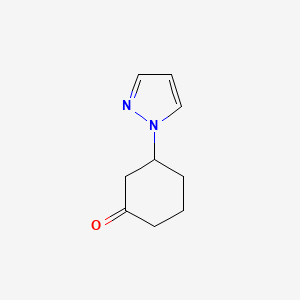

“1-(2-Fluoroethyl)-1H-indol-5-ylamine” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The indole group consists of a benzene ring fused to a pyrrole ring. In this compound, the indole is substituted at the 1-position with a 2-fluoroethyl group and at the 5-position with an amine group .

Molecular Structure Analysis

The molecular structure of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be expected to feature the characteristic planar structure of the indole group, with the 2-fluoroethyl and amine substituents adding steric bulk .Chemical Reactions Analysis

The reactivity of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be expected to be influenced by the electron-rich indole ring and the electron-withdrawing fluoroethyl group. The amine group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be influenced by its molecular structure. The presence of the polar amine and fluoroethyl groups could impact its solubility properties .Scientific Research Applications

Catalytic Activity and Biological Activity

1-(2-Fluoroethyl)-1H-indol-5-ylamine derivatives, including those synthesized through the use of nickel ferrite nanoparticles, show potential in biological activities. For instance, some compounds exhibit anti-oxidant and anti-microbial activities (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).

Radiofluorination and PET Imaging

Derivatives of 1-(2-Fluoroethyl)-1H-indol-5-ylamine, specifically fluoroethoxy substituted derivatives, have been synthesized for potential use in positron emission tomography (PET) imaging, particularly targeting dopamine D4 receptors. These compounds showed selectivity and high affinity for D4 receptors, making them potential candidates for PET imaging probes (Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006).

Synthesis and Structural Evaluation

The synthesis of various 1-(2-Fluoroethyl)-1H-indol-5-ylamine compounds and their structural analysis through methods like X-Ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy have been explored. These studies contribute to the understanding of their molecular structure and potential applications in various fields (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).

Fluorophore Applications

1-(2-Fluoroethyl)-1H-indol-5-ylamine based fluorophores have been developed with a focus on their optical, thermal, and electroluminescence properties. These fluorophores, exhibiting high fluorescence quantum yield and good thermal stability, show promise for applications in OLED (organic light-emitting diode) technologies (Muruganantham, Velmurugan, Jesuraj, Hafeez, Ryu, Venuvanalingam, & Renganathan, 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-fluoroethyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRGBPGQUDFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCF)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-1H-indol-5-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)

![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)